N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-cyanophenylamine with 6-cyanopyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Sulfonic acids.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is particularly effective in forming strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to potent inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(3-chloro-4-cyanophenyl)benzamide
- N-(3-chloro-4-cyanophenyl)pyrazole derivatives
Uniqueness
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide is unique due to its dual nitrile groups and sulfonamide functionality, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such functionalities are crucial for drug design .
Properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O2S/c14-13-5-10(2-1-9(13)6-15)18-21(19,20)12-4-3-11(7-16)17-8-12/h1-5,8,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZBCWBPAJCYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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